molecular formula C8H7F2NO B1596590 N-(3,4-Difluorophenyl)acetamide CAS No. 458-11-7

N-(3,4-Difluorophenyl)acetamide

Cat. No. B1596590
CAS RN: 458-11-7
M. Wt: 171.14 g/mol
InChI Key: PSXXZHPJADTUNB-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)acetamide (DFPA) is a chemical compound that is used in a variety of scientific applications. It is a colorless, odorless, and non-volatile crystalline solid that is soluble in water. DFPA is a structural analog of the widely used N-phenylacetamide (NPA) and has been used in a variety of research applications, including protein structure-function studies and drug design.

Scientific Research Applications

Crystal Structure Analysis

  • N-(3,4-Difluorophenyl)acetamide derivatives exhibit specific crystal structures, as seen in studies where the dihedral angles and interactions between various phenyl rings and the acetamide group are analyzed. This structural insight is crucial for understanding the material properties of these compounds (Praveen et al., 2013).

Molecular Interaction Studies 2. Investigations into the intermolecular interactions of N-(3,4-Difluorophenyl)acetamide derivatives have revealed various hydrogen bonds and weak interactions. These studies are fundamental for the development of new materials and understanding their stability and reactivity (Boechat et al., 2011).

Anticancer Research 3. Some derivatives of N-(3,4-Difluorophenyl)acetamide have been studied for their potential anticancer, anti-inflammatory, and analgesic properties. This is significant for the development of new therapeutic agents (Rani et al., 2014).

Photovoltaic Efficiency Modeling 4. Studies on benzothiazolinone acetamide analogs, which include N-(3,4-Difluorophenyl)acetamide derivatives, have explored their potential use in photovoltaic cells. This research is important for the development of new materials in renewable energy technology (Mary et al., 2020).

Anti-Plasmodial Properties 5. Research into N-(3,4-Difluorophenyl)acetamide derivatives has also included the evaluation of their potential antiplasmodial properties, which is crucial for the development of new antimalarial drugs (Mphahlele et al., 2017).

Molecular Docking Analysis 6. N-(3,4-Difluorophenyl)acetamide derivatives have been analyzed through molecular docking to understand their interactions with biological targets. This is essential for drug design and understanding molecular mechanisms of action (Sharma et al., 2018).

Potential Pesticide Development 7. Some N-(3,4-Difluorophenyl)acetamide derivatives have been characterized as potential pesticides, highlighting their role in agricultural chemistry (Olszewska et al., 2008).

Chemical Synthesis Research 8. The compound has also been investigated in novel synthetic processes, which is crucial for developing efficient and scalable chemical synthesis methods (Yong, 2011).

Bio-Distribution Properties for Radiopharmaceuticals 9. Research into rhenium complexes involving N-(3,4-Difluorophenyl)acetamide derivatives aims to develop radiometal complexes with favorable bio-distribution properties for medical applications (Ndinguri et al., 2021).

Safety And Hazards

The compound is considered hazardous and suspected of causing cancer. Proper precautions should be taken during handling .

  • Future Directions

    • Investigating its interactions with biological targets and understanding its mode of action would be valuable for drug development .
  • properties

    IUPAC Name

    N-(3,4-difluorophenyl)acetamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H7F2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PSXXZHPJADTUNB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NC1=CC(=C(C=C1)F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H7F2NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30278856
    Record name N-(3,4-Difluorophenyl)acetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30278856
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    171.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3,4-Difluorophenyl)acetamide

    CAS RN

    458-11-7
    Record name N-(3,4-Difluorophenyl)acetamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=458-11-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 458-11-7
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10347
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name N-(3,4-Difluorophenyl)acetamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30278856
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Acetamide, N-(3,4-difluorophenyl)
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.787
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods I

    Procedure details

    To 3,4-difluoroaniline (28.2 g) was added acetic anhydride (30 ml) slowly. After allowed to stand for 30 minutes, the reaction mixture was poured into ice water (100 ml). The resulting precipitate was collected by filtration and washed with water sufficiently to give the title compound (34.7 g) as colorless needles, mp 127°-127.5° C.
    Quantity
    28.2 g
    Type
    reactant
    Reaction Step One
    Quantity
    30 mL
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    ice water
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    A mixture of 3,4-difluoroaniline (50 ml; 0.5 mole) and triethylamine (70 ml; 0.5 mol) in dichloromethane (1.51) is cooled down using an ice bath. Acetic anhydride (71.5 ml; 0.75 mol) is added dropwise and the reaction mixture is then agitated for 1 hour at ambient temperatue. The mixture obtained is then washed successively with water, a 10% solution of sodium bicarbonate and saturated salt water. The organic fraction is dried over sodium sulphate and concentrated under reduced pressure. The residue is suspended in pentane, filtered and dried under reduced pressure in order to produce the product in the title (78 g; 91% yield) in the form of a whitish solid (M.p. 126–127.5° C.).
    Quantity
    50 mL
    Type
    reactant
    Reaction Step One
    Quantity
    70 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step One
    Quantity
    71.5 mL
    Type
    reactant
    Reaction Step Two
    Name
    Yield
    91%

    Synthesis routes and methods III

    Procedure details

    1 Acetyl chloride (82.61 mL, 774.50 mmol) was added slowly to a solution of 3,4-Difluoro-phenylamine (100 g, 774.50 mmol) in pyridine (250 mL) in ice bath. The mixture was stirred at 0° C. for 45 min then was kept at room temperature for 3 hrs. Solvent was removed under reduced pressure. The residue was crystallized in acetone/water to give a solid. 1H NMR (300 MHz, CDCl3): δ 7.86 (br, 1H), 7.62-7.55 (m, 1H), 7.07 (m, 2H), 2.16 (s, 3H).
    Quantity
    82.61 mL
    Type
    reactant
    Reaction Step One
    Quantity
    100 g
    Type
    reactant
    Reaction Step One
    Quantity
    250 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    12
    Citations
    AS Praveen, HS Yathirajan, JP Jasinski… - … Section E: Structure …, 2013 - scripts.iucr.org
    In the title compound, C14H10ClF2NO, the dihedral angle between the mean planes of the 4-chlorophenyl and 3,4-difluorophenyl rings is 65.2 (1). These two planes are twisted by 83.5 …
    Number of citations: 4 scripts.iucr.org
    AS Praveen, HS Yathirajan, JP Jasinski… - … Section E: Structure …, 2013 - scripts.iucr.org
    In the title compound, C14H10BrF2NO, the dihedral angle between the mean planes of the 4-bromophenyl and 3,4-difluorophenyl rings is 66.4 (1). These two planes are twisted by 40.0 …
    Number of citations: 4 scripts.iucr.org
    ML Liu, WY Li, HL Fang, YX Ye, SY Li… - …, 2022 - Wiley Online Library
    Thirty‐eight disulfides containing N‐arylacetamide were designed and synthesized in an effort to develop novel urease inhibitors. Biological evaluation revealed that some of the …
    H Rámirez, JR Rodrigues, MR Mijares… - Journal of Chemical …, 2020 - journals.sagepub.com
    A novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives is synthesized via substitution with 2-mercapto-4-methyl-5-thiazoleacetic acid at …
    Number of citations: 10 journals.sagepub.com
    WN Wu, FX Cheng, L Yan, N Tang - Journal of Coordination …, 2008 - Taylor & Francis
    Two aryl amide ligands, N-(p-tolyl)-2-(quinolin-8-yloxy)acetamide (L 1 ) and N-(4-chlorophenyl)-2-(quinolin-8-yloxy)acetamide (L 2 ), were synthesized. With these ligands, two series of …
    Number of citations: 5 www.tandfonline.com
    C Chen, X Chai, X Hu, S Lou, D Li… - Journal of Medicinal …, 2022 - ACS Publications
    The androgen receptor (AR) antagonists are efficient therapeutics for the treatment of prostate cancer (PCa). All the approved AR antagonists to date are targeted to the ligand-binding …
    Number of citations: 1 pubs.acs.org
    F Riu, L Sanna, R Ibba, S Piras, V Bordoni… - European Journal of …, 2021 - Elsevier
    Microtubules (MTs) are the principal target for drugs acting against mitosis. These compounds, called microtubule targeting agents (MTAs), cause a mitotic arrest during G2/M phase, …
    Number of citations: 11 www.sciencedirect.com
    HR Yadav, AR Choudhury - Journal of Molecular Structure, 2017 - Elsevier
    Intermolecular interactions involving organic fluorine have been the contemporary field of research in the area of organic solid state chemistry. While a group of researchers had refuted …
    Number of citations: 6 www.sciencedirect.com
    WK Wolfram, JH Raymer, J Deese-Spruill… - … signals in wolf urine - ore.exeter.ac.uk
    Stir-bar sorptive extraction methods coupled with gas chromatography-mass spectrometry were used to analyse volatile compounds in the urine of male and female grey wolves (Canis …
    Number of citations: 2 ore.exeter.ac.uk
    H Feng, G Shengxin, D Ali, Z Renfeng… - Chinese Journal of …, 2021 - sioc-journal.cn
    合成了一系列含三氟甲基吡啶结构的酰胺衍生物, 并测试了它们对水稻白叶枯病菌 (Xanthomonas oryzae pv. oryzae), 柑橘溃疡病菌 (Xanthomonas axonopodis pv. citri), 烟草青枯病菌 (…
    Number of citations: 2 sioc-journal.cn

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